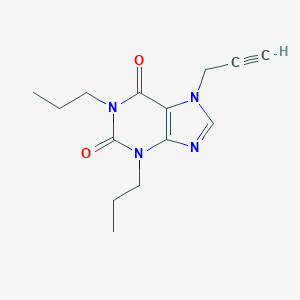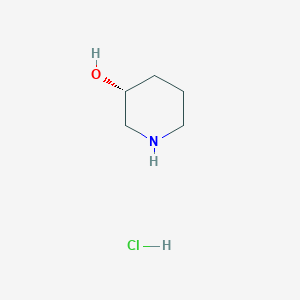
4-(4-(ヒドロキシメチル)ピペリジン-1-イル)ベンゾニトリル
概要
説明
4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O. It is a solid at room temperature and appears as a white crystalline powder. This compound is known for its stability under normal conditions but decomposes upon heating. It is soluble in organic solvents such as ethanol and dimethylformamide .
科学的研究の応用
4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials
作用機序
Target of Action
Similar compounds have been used to synthesize 3-aminopyrazole derivatives, which are precursors for anticancer and anti-malarial agents .
Mode of Action
It’s worth noting that the compound’s structure, which includes two piperidine rings, could potentially interact with various biological targets .
Biochemical Pathways
Given its potential use in synthesizing precursors for anticancer and anti-malarial agents, it may influence pathways related to cell proliferation and parasite survival .
Result of Action
Its potential use in synthesizing precursors for anticancer and anti-malarial agents suggests it may have a role in inhibiting cell proliferation or parasite survival .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile involves the reaction between benzoyl cyanide and 4-piperidinamine under appropriate conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
化学反応の分析
Types of Reactions
4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(4-(Carboxyl)piperidin-1-yl)benzonitrile.
Reduction: 4-(4-(Aminomethyl)piperidin-1-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 4-(4-(Aminomethyl)piperidin-1-yl)benzonitrile
- 4-(4-(Carboxyl)piperidin-1-yl)benzonitrile
- 4-(4-(Methoxymethyl)piperidin-1-yl)benzonitrile
Uniqueness
4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is unique due to its hydroxymethyl group, which provides additional reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
特性
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDXAMHRFMBLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598637 | |
| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162997-46-8 | |
| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
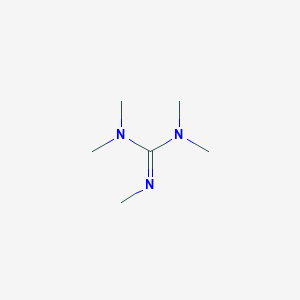
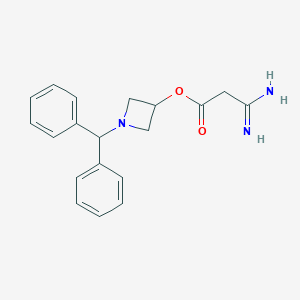
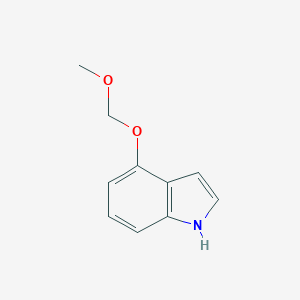
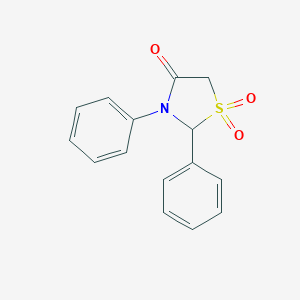
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
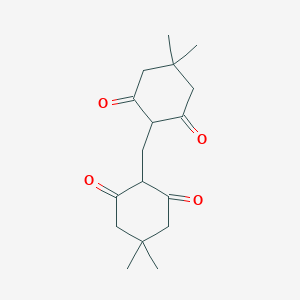

![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)


